2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride CAS number and molecular identifiers
2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride CAS number and molecular identifiers
Technical Guide: 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride (CAS 93427-25-9)
Executive Summary
In modern drug discovery and synthetic organic chemistry, aliphatic and arylaliphatic sulfonyl chlorides are indispensable bifunctional building blocks. 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride is a highly versatile electrophile utilized primarily for the synthesis of complex sulfonamides. Unlike rigid arylsulfonyl chlorides, the phenethyl linker in this molecule provides critical conformational flexibility, allowing derived pharmacophores to access and occupy distinct, deep lipophilic pockets in target proteins. The meta-methoxy substitution further modulates the electronic landscape of the aromatic ring while serving as a potential hydrogen-bond acceptor. This whitepaper details the physicochemical profile, mechanistic synthesis, and derivatization protocols for this compound, establishing a self-validating framework for bench chemists.
Molecular Identity & Physicochemical Profiling
Accurate molecular identification is the first step in ensuring reproducible synthetic workflows. The quantitative data and structural identifiers for 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride are summarized below[1][2].
| Property | Value / Description |
| Chemical Name | 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride |
| CAS Registry Number | 93427-25-9 |
| Molecular Formula | C₉H₁₁ClO₃S |
| Molecular Weight | 234.70 g/mol |
| SMILES String | COc1cccc(CCS(=O)(=O)Cl)c1 |
| Physical Appearance | Pale yellow to colorless oil / low-melting solid |
| Reactivity Profile | Highly moisture-sensitive (hydrolyzes to sulfonic acid) |
| Storage Conditions | Store under inert gas (Ar/N₂) at 2–8°C; avoid ambient humidity |
Mechanistic Role in Synthetic Chemistry
As an Application Scientist, it is crucial to understand why specific synthetic routes are chosen over others. Historically, sulfonyl chlorides were synthesized via the direct chlorination of sulfonic acids using harsh, unselective reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). However, for aliphatic chains like the phenethyl group, these conditions often lead to side reactions, including α-chlorination or elimination.
To bypass these issues, the modern gold standard for synthesizing 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride is the oxidative chlorination of an isothiouronium salt intermediate [3][4]. This method is highly chemoselective. By first reacting the corresponding alkyl bromide with thiourea, a stable S-alkyl isothiouronium salt is formed. Subsequent oxidative chlorination (using reagents like NaClO₂/HCl or N-chlorosuccinimide (NCS) under acidic conditions) cleanly cleaves the C-S bond of the thiourea moiety, installing the sulfonyl chloride group with high atom economy and without degrading the methoxyaryl system[3][4].
Fig 1. Stepwise synthesis of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride via isothiouronium salt.
Synthesis & Derivatization Workflows
The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure that the chemist understands the physical phenomena driving the reaction.
Protocol A: Synthesis of the Sulfonyl Chloride
Step 1: Isothiouronium Salt Formation
-
Reaction: Suspend 2-(3-methoxyphenyl)ethyl bromide (1.0 equiv) and thiourea (1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Execution: Heat the mixture to reflux for 2–4 hours.
-
Causality & Validation: Refluxing provides the activation energy required to drive the bimolecular nucleophilic substitution (Sₙ2) to completion. The reaction self-validates upon cooling: the resulting S-(3-methoxyphenethyl)isothiouronium bromide salt is insoluble in cold ethanol and will precipitate as a white crystalline solid, allowing for easy isolation via vacuum filtration[3].
Step 2: Oxidative Chlorination
-
Reaction: Dissolve the isolated isothiouronium salt in a biphasic mixture of acetonitrile and 2M aqueous HCl (3:1 v/v). Cool the flask strictly to 0–5°C using an ice-water bath.
-
Execution: Slowly add sodium chlorite (NaClO₂, 3.5 equiv) in portions.
-
Causality & Validation: The acidic environment is mandatory to generate the active chlorinating species in situ. Maintaining a temperature below 5°C is critical; elevated temperatures will cause the highly reactive sulfonyl chloride product to hydrolyze into the inert sulfonic acid[3]. The reaction is complete when the mixture turns a distinct pale yellow (indicating the formation of the sulfonyl chloride). Extract immediately with cold dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo without heating.
Protocol B: Sulfonamide Derivatization (Drug Discovery Application)
When coupling this sulfonyl chloride to an amine to form a drug candidate, controlling the microenvironment is paramount.
-
Coupling: Dissolve 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride (1.0 equiv) in anhydrous DCM under argon. Add the target primary or secondary amine (1.1 equiv) and cool to 0°C.
-
Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Causality & Validation: The formation of the S-N bond releases one equivalent of HCl. If left unneutralized, HCl will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction. DIPEA is chosen over simpler amines because its steric bulk makes it a "proton sponge"—it effectively scavenges the HCl without acting as a competing nucleophile against the sulfonyl center. Monitor via TLC (Hexanes/EtOAc); the disappearance of the UV-active sulfonyl chloride spot validates reaction completion.
Fig 2. Standard workflow for synthesizing sulfonamide drug candidates via nucleophilic substitution.
Analytical Validation & Quality Control
To ensure trustworthiness before utilizing the synthesized 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride in downstream library synthesis, the batch must be validated:
-
FT-IR Spectroscopy: The definitive hallmark of a successful synthesis is the appearance of strong asymmetric and symmetric S=O stretching bands at approximately 1370 cm⁻¹ and 1170 cm⁻¹ , respectively.
-
¹H NMR (CDCl₃): Look for the diagnostic downfield shift of the methylene protons adjacent to the sulfonyl group (-CH₂-SO₂Cl), which typically present as a multiplet or distinct triplet around 3.60–3.80 ppm . The methoxy (-OCH₃) singlet will integrate to 3H at roughly 3.80 ppm .
-
Degradation Check: If a broad singlet appears around 10.0 ppm or higher in the NMR, or a massive broad band appears above 3000 cm⁻¹ in the IR, the sample has hydrolyzed to the sulfonic acid and must be discarded.
References
Sources
- 1. 93427-25-9・2-(3-methoxyphenyl)ethane-1-sulfonyl chloride・2-(3-methoxyphenyl)ethane-1-sulfonyl chloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. 76653-14-0|2-(4-Methoxyphenyl)ethane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
